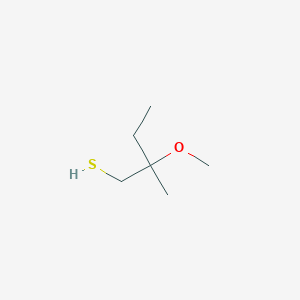

![molecular formula C10H14IN3O2 B2549420 叔丁基N-[(5-碘嘧啶-2-基)甲基]氨基甲酸酯 CAS No. 2416233-54-8](/img/structure/B2549420.png)

叔丁基N-[(5-碘嘧啶-2-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in the field of organic synthesis, medicinal chemistry, and agriculture. The tert-butyl group attached to the nitrogen of the carbamate function serves as a protecting group, which can be removed under certain conditions to yield the free amine.

Synthesis Analysis

The synthesis of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate is not directly described in the provided papers. However, similar tert-butyl carbamates have been synthesized through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis approach involved the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles . These methods could potentially be adapted for the synthesis of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate would likely feature a pyrimidine ring substituted with an iodine atom, which could influence its reactivity and physical properties. The tert-butyl group would provide steric bulk, potentially affecting the compound's conformation and reactivity. Isomorphous crystal structures of similar compounds have been studied, showing that molecules can be linked via hydrogen and halogen bonds involving the carbonyl group .

Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, can undergo various chemical reactions. They can serve as intermediates in the synthesis of hydroxylamines , amino alcohols , and other nitrogen-containing compounds. The iodine substituent on the pyrimidine ring of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate could potentially undergo further substitution reactions, allowing for the introduction of different functional groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate are not provided, carbamates generally have moderate to high boiling points and are stable under a variety of conditions. The presence of the iodine atom would likely increase the molecular weight and influence the compound's polarity and solubility. The tert-butyl group could also affect the solubility and volatility of the compound.

科学研究应用

晶体学和分子相互作用

在晶体学中,类似于叔丁基N-[(5-碘嘧啶-2-基)甲基]氨基甲酸酯的化合物因其独特的结构特性而被研究。例如,Baillargeon 等人 (2017) 探索了衍生物的同晶晶体结构,揭示了涉及羰基的氢键和卤素键,这有助于理解固态中的分子相互作用 (Baillargeon 等人,2017)。

遗传毒性评估

研究还深入探讨了相关化学化合物的遗传毒性作用。例如,陈等人 (2008) 评估了甲基叔丁基醚和类似物质对人淋巴细胞的遗传毒性作用,强调了了解此类化学物质的 DNA 损伤潜力的重要性 (陈等人,2008)。

受体配体优化

在药物化学领域,Altenbach 等人 (2008) 对一系列靶向组胺 H4 受体的含 2-氨基嘧啶化合物进行了构效关系研究。这项研究强调了叔丁基 N-[(5-碘嘧啶-2-基)甲基]氨基甲酸酯类结构在开发治疗剂中的应用 (Altenbach 等人,2008)。

属性

IUPAC Name |

tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAIVTUOHREDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B2549338.png)

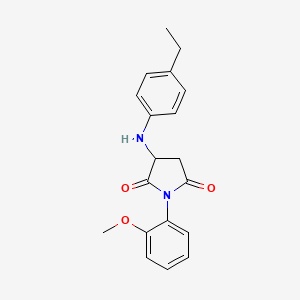

![1-cyclopentyl-2-imino-8-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2549339.png)

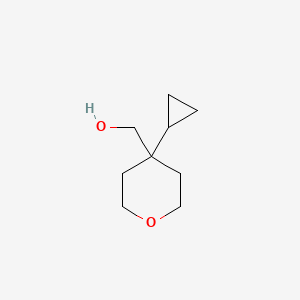

![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2549341.png)

![4-Phenyl-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2549343.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2549346.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2549354.png)

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)

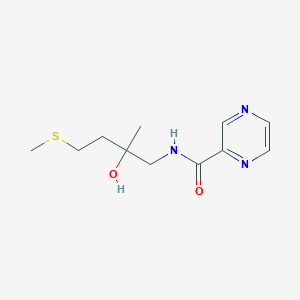

![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)